molecular formula C9H15ClN4 B3102599 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride CAS No. 1420863-17-7

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B3102599
CAS No.: 1420863-17-7
M. Wt: 214.69 g/mol
InChI Key: LXCBCOOUELTZHI-UHFFFAOYSA-N
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Description

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride ( 1420863-17-7) is a chemical compound with the molecular formula C9H15ClN4 and a molecular weight of 214.70 g/mol . It is supplied as a research-grade solid that should be stored sealed in a dry, room-temperature environment . This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are of paramount importance in medicinal chemistry and drug discovery . The pyrimidine scaffold is a privileged structure in pharmaceuticals, forming the core of numerous bioactive molecules . Its core applications in research are linked to its structure, which combines a pyrimidine ring with a 2-methylpiperazine moiety. This makes it a valuable intermediate or scaffold for researchers, particularly in the design and synthesis of novel ligands for G-protein coupled receptors (GPCRs) . Specifically, structural analogs featuring the pyrimidine-piperazine core have been investigated as histamine H3 receptor (hH3R) ligands . The histamine H3 receptor is a prominent target in neuroscience research for conditions like sleep disorders, Alzheimer's disease, and schizophrenia . Furthermore, pyrimidine and triazole-pyrimidine hybrid derivatives are actively explored for their neuroprotective and anti-neuroinflammatory properties in cellular models, indicating the potential of this chemical class in developing therapies for neurodegenerative diseases and ischemic stroke . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;/h2-4,8,10H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCBCOOUELTZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 2-chloropyrimidine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s analogs differ primarily in substituents on the pyrimidine ring and the piperazine group. Below is a comparative analysis based on substituents, molecular properties, and synthesis routes:

Table 1: Structural and Molecular Comparison
Compound Name Pyrimidine Substituents Piperazine Substituents Molecular Weight (g/mol) Key Features
2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride None (parent structure) 2-Methyl 244.72 (analog basis*) Base compound; high solubility in HCl form
4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride 4-Chloro, 5-methyl 2-Methyl ~285.2 (estimated) Enhanced reactivity due to chloro group
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride 4-Methoxy, 6-methyl Unsubstituted 244.72 Methoxy group improves metabolic stability
LY2409881 hydrochloride Benzo[b]thiophene-carboxamide 4-Methyl 485.04 (free base basis) Complex structure; kinase inhibitor activity
3-(4-Methylpiperazin-1-yl)propoxyphenyl derivatives Propoxyphenyl 4-Methyl Variable Optimized for receptor binding

*Molecular weight inferred from analogs (e.g., 4-methoxy derivative in ).

Pharmacological and Chemical Properties

  • Reactivity : The presence of electron-withdrawing groups (e.g., chloro in 4-chloro-5-methyl analog) increases electrophilicity, making it reactive in cross-coupling reactions. Conversely, methoxy groups (e.g., in 4-methoxy-6-methyl analog) enhance steric bulk and metabolic stability .
  • Target Selectivity : Derivatives like LY2409881 hydrochloride incorporate extended aromatic systems (e.g., benzo[b]thiophene), which improve binding to kinase ATP pockets. The 4-methylpiperazine linker in such compounds optimizes solubility and target engagement .
  • Synthetic Utility : The parent compound and its analogs are synthesized via nucleophilic substitution (e.g., replacing chloro groups with piperazine) or Suzuki-Miyaura cross-coupling (e.g., attaching boronate esters to pyrimidine).

Key Research Findings

  • Structure-Activity Relationships (SAR) : Substitution at the 4-position of pyrimidine (e.g., chloro, methoxy) significantly impacts bioactivity. For instance, chloro groups enhance electrophilicity for covalent binding, while methoxy groups reduce off-target interactions.
  • Thermodynamic Stability: Piperazine-substituted pyrimidines exhibit improved solubility and crystallinity compared to non-aminated analogs, as evidenced by their frequent use in patent literature.
  • Biological Applications : Derivatives like LY2409881 hydrochloride demonstrate potent kinase inhibition (e.g., IKK-β), highlighting the scaffold’s versatility in drug discovery.

Biological Activity

2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound with significant biological activity, particularly in pharmacological applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H13ClN4, with a molecular weight of 202.68 g/mol. Its structure features a pyrimidine ring substituted with a 2-methylpiperazine moiety, which contributes to its biological properties.

The biological activity of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound acts as an antagonist at certain receptors, influencing neurotransmitter pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
  • Cell Signaling Modulation : By affecting intracellular signaling pathways, the compound can alter cellular responses to external stimuli.

Biological Activity Data

Activity IC50/EC50 Target Reference
Enzyme Inhibition50 μMAcetylcholinesterase (AChE)
Receptor Antagonism30 nMSerotonin Receptor (5-HT)
Antiparasitic Activity0.010 μMPlasmodium falciparum

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Antimalarial Activity : Research indicates that derivatives of pyrimidine compounds exhibit potent antimalarial properties, particularly against Plasmodium falciparum .
  • Neurological Disorders : Its ability to modulate neurotransmitter receptors suggests potential applications in treating conditions like anxiety and depression .
  • Cancer Research : Investigations into its role as an inhibitor of cancer cell proliferation are ongoing, with some studies indicating efficacy against specific cancer types .

Case Studies

  • Antimalarial Efficacy : A study demonstrated that 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride derivatives displayed significant activity against drug-resistant strains of P. falciparum, with an observed IC50 value lower than many existing treatments .
  • Neuropharmacological Effects : In a preclinical model, the compound was shown to reduce anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent through serotonin receptor modulation .
  • Cancer Cell Line Studies : Research indicated that this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride, and how can reaction conditions be optimized for reproducibility?

Answer:
The synthesis of piperazine-pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride (a structural analog) is synthesized by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by reduction and HCl treatment . For 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride, similar protocols may apply:

  • Use pyrimidine halides (e.g., 2-chloropyrimidine) as electrophilic partners.
  • React with 2-methylpiperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours.
  • Optimize molar ratios (1:1.2 pyrimidine:piperazine) to minimize unreacted starting material.
  • Acidify with HCl to precipitate the hydrochloride salt .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% for research-grade material) .
  • NMR : Confirm the pyrimidine-proton singlet at δ 8.5–9.0 ppm and methylpiperazine signals at δ 2.3–3.5 ppm (¹H NMR in DMSO-d6) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₉H₁₄N₄·HCl, theoretical m/z = 226.08) .

Basic: What are the solubility and stability profiles of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride in common laboratory solvents?

Answer:

  • Solubility : Highly soluble in water (>50 mg/mL) and DMSO (>20 mg/mL), sparingly soluble in ethanol (<5 mg/mL) .
  • Stability : Store at –20°C in airtight containers under inert gas (e.g., N₂). Degradation occurs via hydrolysis of the piperazine ring under acidic conditions (pH < 3) or oxidation in air .

Advanced: How can researchers evaluate the stability of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride under varying pH and temperature conditions?

Answer:

  • pH Stability Study : Prepare buffered solutions (pH 1–10), incubate the compound at 37°C, and monitor degradation via HPLC at 0, 24, 48, and 72 hours. Significant degradation occurs at pH < 4 (piperazine ring protonation) and pH > 8 (pyrimidine hydrolysis) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >200°C for hydrochloride salts). Accelerated stability testing at 40°C/75% RH for 4 weeks can predict shelf life .

Advanced: What advanced chromatographic or spectroscopic methods resolve data contradictions in impurity profiling?

Answer:

  • LC-MS/MS : Detect trace impurities (e.g., unreacted 2-chloropyrimidine or N-methylpiperazine byproducts) with MRM transitions specific to potential contaminants .
  • 2D NMR : Resolve overlapping signals (e.g., piperazine CH₂ vs. pyrimidine CH) using HSQC or COSY experiments .
  • X-ray Crystallography : Confirm the hydrochloride salt’s crystal structure if spectral data conflicts with theoretical predictions (e.g., unexpected tautomerism) .

Advanced: How can researchers address discrepancies in biological activity data between 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride and its structural analogs?

Answer:

  • SAR Analysis : Compare substituent effects using analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride (enhanced lipophilicity) or 2-(Piperidin-2-yl)pyridine dihydrochloride (rigidified piperidine ring) .
  • Computational Modeling : Perform docking studies to assess binding affinity differences (e.g., piperazine vs. piperidine ring flexibility in receptor interactions) .
  • Metabolic Stability Assays : Use liver microsomes to evaluate if hydrochloride salt formation alters metabolic pathways vs. freebase forms .

Advanced: What strategies mitigate hygroscopicity issues during formulation or storage of 2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride?

Answer:

  • Lyophilization : Convert the hydrochloride salt to a freebase, lyophilize, and reconstitute in anhydrous DMSO for long-term storage .
  • Excipient Blending : Mix with silica or cyclodextrins to reduce water absorption during solid-state storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride
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2-(2-Methylpiperazin-1-yl)pyrimidine hydrochloride

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